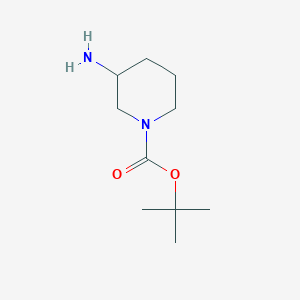

1-BOC-3-Aminopiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXKEBCONUWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184637-48-7, 144243-24-3 | |

| Record name | 1-Boc-3-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BOC-3-Aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-BOC-3-aminopiperidine: Properties, Structure, and Applications in Drug Discovery

Introduction: The Versatility of a Chiral Building Block

In the landscape of modern medicinal chemistry, 1-BOC-3-aminopiperidine has emerged as a cornerstone chiral building block.[1] Its utility in the synthesis of complex, biologically active molecules is well-established, making it an invaluable asset for researchers and scientists in drug development.[1] This guide offers a comprehensive technical overview of its chemical properties, structural nuances, synthesis, and diverse applications, providing field-proven insights for its effective utilization.

The unique structure of this compound, featuring a stereocenter at the C3 position and a tert-butoxycarbonyl (Boc) protecting group, underpins its significance.[1] The Boc group enhances stability and allows for selective chemical modifications, while the chiral 3-aminopiperidine moiety is a frequent motif in a wide array of pharmaceutical compounds.[1][2] This guide will delve into the critical aspects of this molecule, providing a foundation for its application in the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for quality control.

Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [3][4][5] |

| Molecular Weight | 200.28 g/mol | [1][3][4][5] |

| CAS Number | 184637-48-7 (racemic), 625471-18-3 ((S)-enantiomer), 188111-79-7 ((R)-enantiomer) | [3][4][5][6] |

| Appearance | White solid to colorless or light yellow oil/gum | [1][4][5][7] |

| Melting Point | 181-182°C | [4] |

| Boiling Point | ~277.3 °C (Predicted) | [1][4] |

| Density | ~1.02 g/cm³ | [4][8] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, dimethylsulfoxide); slightly soluble in water.[1][4][7] | |

| pKa | ~9-10 (for the free amine) | [1] |

Structural Representation

The chemical structure of this compound is fundamental to its reactivity and function as a synthetic intermediate.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.[1]

-

¹H NMR (in CDCl₃):

-

¹³C NMR: The spectrum will exhibit distinct signals for the carbon atoms of the Boc group, the piperidine ring, and the carbon atom bonded to the amino group.[1]

-

Infrared (IR) Spectroscopy: Key characteristic peaks include N-H stretching of the amine, C=O stretching of the carbamate in the Boc group, and C-H stretching of the alkyl groups.[1][10]

-

Mass Spectrometry (GC-MS): The mass spectrum will display the molecular ion peak and characteristic fragmentation patterns.[1][3] High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecular ion.[9]

Synthesis Strategies: Achieving High Purity and Enantioselectivity

Several synthetic routes have been developed for this compound, with a strong emphasis on achieving high enantiomeric purity for its application in chiral drug synthesis.

Chemical Synthesis via Hofmann Rearrangement

A common chemical synthesis approach involves the Hofmann rearrangement.[11]

Experimental Protocol:

-

Boc Protection: Dissolve (S)-3-piperidine ethyl formate in a halogenated solvent like dichloromethane. Add an organic base such as triethylamine to act as an acid-binding agent. Cool the mixture to 0-10 °C and slowly add di-tert-butyl dicarbonate (Boc₂O) dropwise.[11] The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the organic layer is washed sequentially with a mild alkaline solution (e.g., saturated sodium bicarbonate), a mild acidic solution (e.g., 5% HCl), and finally with saturated brine.[11]

-

Ammonolysis: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield N-Boc-3-piperidine ethyl formate. This intermediate is then dissolved in 1,4-dioxane for the ammonolysis reaction.[11]

-

Hofmann Rearrangement: The resulting N-Boc-3-piperidine formamide is added dropwise to a solution of sodium hypochlorite and sodium hydroxide to induce the Hofmann rearrangement.[6][11]

-

Isolation: After the reaction is complete, the product is extracted with a suitable organic solvent, washed, dried, and concentrated to obtain (S)-1-Boc-3-aminopiperidine.[11]

Causality Behind Experimental Choices:

-

The use of triethylamine in the Boc protection step is to neutralize the acid generated during the reaction, driving the equilibrium towards the product.

-

The sequential washing in the work-up step is crucial for removing unreacted reagents and byproducts. The alkaline wash removes acidic impurities, the acidic wash removes basic impurities like triethylamine, and the brine wash removes residual water.

-

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom, providing an efficient route to the desired 3-aminopiperidine core.

Enzymatic Synthesis using ω-Transaminase

A highly efficient and stereoselective method for synthesizing enantiomerically pure (S)- or (R)-1-BOC-3-aminopiperidine involves the use of ω-transaminase enzymes.[12][13] This biocatalytic approach offers a greener and more sustainable alternative to traditional chemical methods.[13]

Experimental Workflow:

Caption: Enzymatic synthesis workflow.

This process involves the amination of the prochiral precursor, 1-Boc-3-piperidone, using an immobilized ω-transaminase, an amine donor like isopropylamine, and pyridoxal-5'-phosphate (PLP) as a cofactor.[13] The use of immobilized enzymes allows for easy separation and reuse, enhancing the cost-effectiveness of the process.[12][13]

Applications in Drug Discovery and Development

This compound, particularly its enantiomerically pure forms, is a vital intermediate in the synthesis of a variety of pharmaceuticals.[5]

Key Therapeutic Areas:

-

Antidiabetic Agents: The (R)-enantiomer is a crucial precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors such as alogliptin and linagliptin, which are used in the management of type 2 diabetes.[2][6][13]

-

Oncology: The (S)-enantiomer is a key intermediate for the synthesis of novel inhibitors, including CHK1 inhibitors and phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, which are being investigated for cancer therapy.[12][14]

-

Neurological Disorders: The chiral amine structure is valuable in the design of drugs targeting the central nervous system.[5][9]

The general workflow for utilizing this compound in drug discovery involves its coupling with other molecular fragments to introduce the chiral 3-aminopiperidine moiety.

Caption: Drug discovery workflow.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][15][16][17] It may also cause respiratory irritation.[15][16][17]

Precautionary Measures:

-

Handling: Handle in a well-ventilated place.[4] Wear suitable protective clothing, gloves, and eye/face protection.[15][17][18] Avoid the formation of dust and aerosols.[4]

-

First Aid:

-

Inhalation: If inhaled, move the person into fresh air.[15][16]

-

Skin Contact: Wash off with soap and plenty of water.[15][16]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15][16]

-

Ingestion: Rinse mouth with water and consult a physician.[15][16]

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][16] It may be air-sensitive and should be stored under an inert atmosphere.[7][16]

Conclusion

This compound is a versatile and highly valuable chiral building block in the synthesis of pharmaceuticals. Its unique structural features, combined with the development of efficient chemical and enzymatic synthetic routes, have solidified its importance in drug discovery. A thorough understanding of its chemical properties, structure, and reactivity is paramount for its successful application in the development of novel and effective therapeutic agents. This guide provides a foundational understanding to aid researchers and scientists in leveraging the full potential of this critical intermediate.

References

-

PubChem. This compound. [Link]

-

Wang, X., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. ACS Publications. [Link]

-

Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]

-

Capot Chemical. MSDS of (S)-1-Boc-3-aminopiperidine. [Link]

-

PubChem. (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. [Link]

-

Pipzine Chemicals. tert-butyl 3-aminopiperidine-1-carboxylate. [Link]

-

PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Chemical Synthesis. The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. TERT-BUTYL 3-AMINOPIPERIDINE-1-CARBOXYLATE Supplier & Manufacturer in China | High Purity Chemical | CAS 104897-42-1 | Quality Assurance & Competitive Price [pipzine-chem.com]

- 9. benchchem.com [benchchem.com]

- 10. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. capotchem.com [capotchem.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to (R)-1-Boc-3-aminopiperidine: A Cornerstone Chiral Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of (R)-1-Boc-3-aminopiperidine, a pivotal chiral intermediate in the pharmaceutical industry. We will delve into its fundamental properties, synthesis, quality control, and critical applications, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

(R)-1-Boc-3-aminopiperidine, systematically named tert-butyl (3R)-3-aminopiperidine-1-carboxylate, is a synthetic heterocyclic compound of significant interest due to its stereospecific structure. The presence of a Boc-protected secondary amine within the piperidine ring and a primary amine at the chiral third position makes it a versatile building block for complex molecular architectures.

| Property | Value | Reference(s) |

| CAS Number | 188111-79-7 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3][4] |

| Molecular Weight | 200.28 g/mol | [1][3][4][5] |

| Appearance | Colorless to pale yellow liquid or off-white to pale yellow oil/solid | [2][3] |

| Boiling Point | 277.3 ± 33.0 °C (Predicted) | [6] |

| Density | 1.041 ± 0.06 g/cm³ (Predicted) | [2][6] |

| Water Solubility | Immiscible | [2][6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. Moisture sensitive. | [3][6] |

The Synthetic Landscape: Pathways to Enantiopurity

The enantiomeric purity of (R)-1-Boc-3-aminopiperidine is paramount for its utility in pharmaceutical synthesis, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a specific stereoisomer. Several synthetic strategies have been developed to access this chiral intermediate with high enantiomeric excess.

Asymmetric Amination of a Prochiral Ketone

A highly efficient and increasingly popular method involves the asymmetric amination of the prochiral precursor, 1-Boc-3-piperidone. This approach leverages biocatalysis, employing immobilized ω-transaminases to stereoselectively introduce the amine group. The enzyme's high selectivity ensures the formation of the desired (R)-enantiomer in high yield and enantiomeric excess (>99%).[2]

Sources

- 1. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 188111-79-7 Name: (3R)-3-Aminopiperidine, N1-BOC protected(R)-(-)-3-Amino-1-BOC-piperidine(R)-(-)-3-Amino-1-Boc-piperidine(R)-1-BOC-3-aminopiperidine [xixisys.com]

- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine: A Cornerstone for Modern Drug Discovery

(S)-1-Boc-3-aminopiperidine, a chiral piperidine derivative, stands as a critical building block in the landscape of modern medicinal chemistry. Its distinct structural architecture, featuring a stereocenter at the C3 position and the strategic placement of a tert-butoxycarbonyl (Boc) protecting group, renders it an invaluable asset for the synthesis of complex, biologically active molecules. This guide offers a comprehensive technical overview of its core properties, analytical characterization, synthetic utility, and handling protocols, designed for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical and Structural Properties

(S)-1-Boc-3-aminopiperidine is a chiral secondary amine protected at the ring nitrogen with a Boc group. This structure provides a stable, yet readily deprotectable, scaffold for introducing the 3-aminopiperidine moiety, a common motif in many pharmaceutical compounds.[1][2] The presence of the Boc group enhances the molecule's solubility in common organic solvents and allows for selective reactions at the exocyclic primary amine.[1]

The molecule is typically a colorless to light yellow oil or a low-melting solid.[2] Its key properties are summarized below for rapid reference.

| Property | Value | References |

| CAS Number | 625471-18-3 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil or solid | [1][2] |

| Boiling Point | ~277-284 °C | [1] |

| Density | ~1.01 - 1.041 g/cm³ | [1] |

| Optical Rotation | [α]D²⁰ = +32.0° to +38.0° (c=1 in DMF or c=5% in MeOH) | [1][2] |

| pKa | ~9-10 (Estimated for the free amine) | [1] |

| Solubility | Soluble in dichloromethane, chloroform, dimethylsulfoxide (DMSO) | [1][3] |

Section 2: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and enantiomeric excess of (S)-1-Boc-3-aminopiperidine before its inclusion in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. The protons on the piperidine ring will appear as a series of complex multiplets between approximately 1.5 and 3.8 ppm. The protons of the primary amine (-NH₂) typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The five distinct carbons of the piperidine ring will resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of key functional groups. Expect to see:

-

N-H Stretching: A peak or pair of peaks in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

-

C-H Stretching: Signals just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ from the carbonyl group of the Boc protector.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent ion peak at m/z 201.16, corresponding to the protonated molecule [M+H]⁺.[3]

Workflow for Quality Control Analysis

Ensuring the quality of (S)-1-Boc-3-aminopiperidine is a multi-step process involving identity confirmation and purity assessment. The logical workflow is crucial for validating a batch for use in GMP or research environments.

Caption: Quality control workflow for (S)-1-Boc-3-aminopiperidine.

Protocol: Chiral HPLC for Enantiomeric Purity

Causality: Direct analysis of enantiomeric excess is critical as the presence of the undesired (R)-enantiomer can lead to impurities in subsequent chiral products and impact the efficacy and safety of the final active pharmaceutical ingredient (API).[5] Derivatization with an agent like p-toluenesulfonyl chloride is often employed to introduce a UV chromophore, enhancing detection sensitivity.[5]

-

Derivatization: To a sample of the synthesized product, add a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a base.[5]

-

HPLC System Setup:

-

Analysis: Inject the derivatized sample. The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (% ee).

Section 3: Reactivity and Synthetic Utility

The synthetic value of (S)-1-Boc-3-aminopiperidine stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected ring nitrogen is unreactive under many conditions, allowing for selective functionalization of the C3-amino group.

Key Reactions:

-

N-Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form amides and sulfonamides, respectively. This is a common strategy for incorporating the piperidine scaffold into larger molecules.

-

Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

-

Boc Deprotection: The Boc group is reliably cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to reveal the secondary amine of the piperidine ring. This unmasks a new site for functionalization after the primary amine has been modified.

Sources

1-BOC-3-aminopiperidine: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Abstract

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of molecular scaffolds is a determining factor in the success of a drug discovery campaign. Among the privileged heterocyclic structures, the chiral 3-aminopiperidine moiety is a recurrent motif in a multitude of biologically active agents. This technical guide provides an in-depth exploration of 1-BOC-3-aminopiperidine, a cornerstone chiral building block whose unique structural attributes—a stereocenter at the C3 position and an acid-labile tert-butoxycarbonyl (Boc) protecting group—render it an invaluable asset for the synthesis of complex, enantiomerically pure pharmaceuticals.[1][2] This document, intended for researchers, chemists, and drug development professionals, will elucidate the fundamental properties, advanced synthetic strategies, and diverse applications of this versatile intermediate, supported by field-proven protocols and mechanistic insights.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is foundational to its effective use in synthesis. This compound is a chiral piperidine derivative that typically presents as a colorless to pale yellow liquid or solid.[1][3] The tert-butoxycarbonyl (Boc) protecting group is a critical feature, enhancing the compound's stability and enabling selective reactions at the primary amine by masking the nucleophilicity of the piperidine nitrogen.[1][4] This protection is readily removable under mild acidic conditions, a feature that is heavily exploited in multi-step synthetic campaigns.[5]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3][6] |

| Molecular Weight | 200.28 g/mol | [1][3][6] |

| Appearance | Colorless to light yellow oil or solid | [1][3] |

| CAS Number | 144243-24-3 (Racemic) 188111-79-7 ((R)-enantiomer) 625471-18-3 ((S)-enantiomer) | [1][3] |

| Density | ~1.01 - 1.041 g/cm³ | [1][3] |

| Boiling Point | ~277 - 305 °C | [1][7] |

| Solubility | Soluble in organic solvents (DCM, Chloroform, DMSO, MeOH) | [1][7] |

| Optical Rotation ([α]D²⁰) | (S)-enantiomer: +32.0° to +38.0° (c=1 in DMF or c=5% in MeOH) (R)-enantiomer: -28.5±2° (c=1 in DMF) | [1][4] |

| pKa | ~9-10 (for the free amine) | [1] |

| Major MS Fragment (m/z) | 57 ([C(CH₃)₃]⁺), characteristic of the Boc group | [5] |

Synthesis of Enantiomerically Pure this compound

The stereochemistry of the 3-aminopiperidine core is frequently critical for the pharmacological activity of the final drug substance.[8] Therefore, robust and efficient methods for producing single enantiomers of this compound are of paramount importance. The choice of synthetic route is a strategic decision based on factors like scale, cost, and desired enantiopurity.

Asymmetric Synthesis via Biocatalysis: The ω-Transaminase Approach

The most modern and efficient route to enantiomerically pure this compound is the asymmetric amination of the prochiral precursor, 1-Boc-3-piperidone, using an ω-transaminase (ω-TA) enzyme.[9][10] This biocatalytic method is highly valued for its exceptional stereoselectivity, mild reaction conditions, and alignment with green chemistry principles.[9][11] The enzyme transfers an amino group from a donor, such as isopropylamine, to the ketone, creating the desired chiral amine with very high enantiomeric excess (e.e.).[9][10]

Experimental Protocol: Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine [9][10][12]

-

Materials:

-

1-Boc-3-piperidone

-

Immobilized ω-transaminase (e.g., ATA-255 or other commercially available variant)

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Phosphate or triethanolamine buffer (e.g., 100 mM, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

In a reaction vessel, prepare a solution of the buffer containing isopropylamine (e.g., 1.1 M) and PLP (e.g., 1.4 mM).[9][10]

-

Add the immobilized ω-transaminase to the buffer solution.

-

In a separate vessel, dissolve the 1-Boc-3-piperidone substrate in a minimal amount of a co-solvent like DMSO, if necessary, and add it to the reaction mixture.[9][10]

-

Stir the mixture at a controlled temperature (e.g., 35-50 °C) and monitor the reaction's progress by HPLC until substrate conversion is complete.[9][10]

-

Upon completion, filter the reaction mixture to recover the immobilized enzyme, which can often be washed and reused for several cycles.[9][10]

-

Extract the aqueous filtrate with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-Boc-3-aminopiperidine.

-

If necessary, purify the product further using flash column chromatography.

-

Chiral Resolution of Racemic 3-Aminopiperidine

A classical approach involves the resolution of racemic 3-aminopiperidine through the formation of diastereomeric salts with a chiral resolving agent.[13][14] The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid.

Experimental Protocol: Chiral Resolution and Boc Protection [13][15]

-

Materials:

-

Procedure:

-

Salt Formation: Dissolve racemic 3-aminopiperidine in the chosen solvent. Add a solution of the chiral resolving agent (typically 0.5-1.0 equivalents).[14]

-

Crystallization: Allow the mixture to stir, potentially with controlled cooling, to induce the crystallization of the less soluble diastereomeric salt.[14][15]

-

Isolation: Filter the solid salt and wash with a cold solvent to isolate one diastereomer. The other diastereomer remains in the mother liquor.

-

Liberation of Free Amine: Treat the isolated salt with a base (e.g., aq. NaOH) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. Extract the free amine into an organic solvent.

-

Boc Protection: Dissolve the enantiopure amine in a solvent like DCM. Cool the solution (0-10 °C) and add (Boc)₂O (1.0-1.05 equivalents).[8][16] Allow the reaction to proceed to completion.

-

Workup: Quench the reaction, wash the organic layer with aqueous solutions (e.g., NaHCO₃, brine), dry, and concentrate to yield the final product.[17]

-

Chiral Pool Synthesis

This strategy leverages a readily available, inexpensive, and enantiomerically pure starting material from nature, known as the "chiral pool." L-glutamic acid can serve as a starting point for a multi-step synthesis to produce enantiopure 3-(N-Boc-amino)piperidine derivatives. The inherent stereochemistry of the starting material is carried through the synthetic sequence to define the stereocenter in the final product. This route involves several steps, including esterification, reduction, tosylation, and cyclization.

Key Applications in Drug Discovery

The utility of this compound stems from its role as a versatile synthon for introducing the chiral 3-aminopiperidine pharmacophore into larger, more complex molecules.[1]

Cornerstone of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A preeminent application of this compound is in the synthesis of DPP-4 inhibitors, a major class of oral medications for type 2 diabetes.[5][18] Drugs like Alogliptin, Linagliptin, and Sitagliptin incorporate this chiral moiety, which is crucial for binding to the active site of the DPP-4 enzyme.[5][13][18]

-

Mechanism of Action: DPP-4 is an enzyme that deactivates incretin hormones (GLP-1 and GIP).[18] These hormones are released after eating and stimulate insulin secretion in a glucose-dependent manner.[18] By inhibiting DPP-4, "gliptin" drugs increase the levels of active incretins, which enhances insulin release, suppresses glucagon production, and ultimately improves glycemic control.[18][19]

The synthesis of many DPP-4 inhibitors involves the coupling of the chiral aminopiperidine with a distinct heterocyclic core, followed by deprotection of the Boc group.[18]

Broad Utility in Diverse Therapeutic Areas

Beyond diabetes, the 3-aminopiperidine scaffold is integral to a wide array of therapeutic agents targeting different diseases. The specific enantiomer used is often critical for potency and selectivity.

-

(R)-1-Boc-3-aminopiperidine is a precursor for potent CBP/P300 bromodomain inhibitors for cancer research, as well as being a key intermediate for DPP-4 inhibitors like Alogliptin and Linagliptin.[3][20]

-

(S)-1-Boc-3-aminopiperidine is a key intermediate for synthesizing novel inhibitors of targets such as CHK1 and PI3Kδ, which are relevant in oncology.[21] It is also used in the development of drugs for neurological disorders and in peptide synthesis.[4]

Fundamental Reactions and Protocols

This compound's primary amine is a nucleophilic handle that can be readily functionalized through several standard organic transformations.

N-Acylation (Amide Bond Formation)

This is one of the most common reactions, used to couple the aminopiperidine with a carboxylic acid to form an amide bond, a key linkage in many pharmaceutical agents.

General Protocol: Amide Coupling

-

Materials:

-

(R)- or (S)-1-BOC-3-aminopiperidine

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HOBt/EDC, DEPBT)[22]

-

Non-nucleophilic base (e.g., DIPEA, triethylamine)

-

Aprotic solvent (e.g., DMF, DCM)

-

-

Procedure:

-

Dissolve the carboxylic acid in the chosen solvent.

-

Add the coupling agent and the base, and stir for a short pre-activation period (if required by the coupling agent).

-

Add a solution of this compound to the activated acid mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

-

Purify the resulting amide by flash column chromatography or recrystallization.

-

Reductive Amination

This reaction forms a C-N bond by reacting the amine with a ketone or aldehyde. The intermediate imine is reduced in situ by a mild reducing agent.

General Protocol: Reductive Amination [23][24]

-

Materials:

-

Procedure:

-

Dissolve the this compound and the carbonyl compound in the solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Add the reducing agent (STAB is often preferred as it is mild and does not reduce the starting carbonyl).[23]

-

Stir the reaction at room temperature until the starting materials are consumed.

-

Quench the reaction carefully with an aqueous solution (e.g., saturated NaHCO₃).

-

Extract the product, dry the organic phase, and concentrate.

-

Purify by column chromatography.

-

Quality Control: Ensuring Enantiomeric Purity

For applications in pharmaceutical synthesis, verifying the purity and, most critically, the enantiomeric excess (e.e.) of this compound is non-negotiable.[25] The presence of the undesired enantiomer can lead to reduced efficacy or off-target effects in the final drug product.[25]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the e.e.[16][26] Since the aminopiperidine itself is a poor chromophore, pre-column derivatization is often employed.[16][26] The amine is reacted with an agent like p-toluenesulfonyl chloride to introduce a UV-active group, allowing for sensitive detection.[16][26]

General Protocol: Chiral HPLC Analysis [16][26]

-

Derivatization: React a sample of the aminopiperidine with p-toluenesulfonyl chloride in the presence of a base.

-

HPLC System:

-

Analysis: The two derivatized enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.

Conclusion

This compound, in both its (R) and (S) forms, stands as a premier chiral building block in the synthetic chemist's toolkit. Its value is anchored in the strategic combination of a stereodefined amine and a stable, yet easily removable, protecting group. The development of highly efficient and stereoselective synthetic methods, particularly enzymatic routes, has made this intermediate readily accessible for large-scale applications.[12][27] From its foundational role in the creation of DPP-4 inhibitors to its application across a spectrum of therapeutic targets, this compound continues to empower the discovery and development of next-generation pharmaceuticals. A rigorous approach to its synthesis and quality control is essential to fully harness its potential in creating safer and more effective medicines.

References

- An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine - Benchchem.

- This compound in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes - Benchchem.

- A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis - Benchchem.

- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals.

- (R)-1-Boc-3-Aminopiperidine: A Versatile Chiral Building Block.

- Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed.

- Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids | Request PDF - ResearchGate.

- An asymmetric synthesis method for (R)-3-amino piperidine derivatives - SciSpace.

- CN111647634A - Method for asymmetric synthesis of (S) -1-Boc-3-aminopiperidine by continuous flow of packed bed - Google Patents.

- Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports | Organic Process Research & Development - ACS Publications.

- This compound | C10H20N2O2 | CID 545809 - PubChem.

- Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine - Benchchem.

- A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopiperidine in Drug Design: A Focus on Dipeptidyl Peptidase-4 (DPP-4) In - Benchchem.

- S-1-Boc-3-aminopiperidine - Chem-Impex.

- (S)-1-Boc-3-aminopiperidine ((S)-(+)-3-Amino-1-boc-piperidine) | Intermediate - MedchemExpress.com.

- (R)-1-Boc-3-Aminopiperidine | 188111-79-7 - ChemicalBook.

- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - UNIPI.

- Process for the preparation of enantiomerically enriched 3-aminopiperidine - Justia Patents.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.

- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers - Benchchem.

- Technical Support Center: Chiral Synthesis of Aminopiperidines - Benchchem.

- The Crucial Role of (S)-3-Amino-1-N-Boc-piperidine in Modern Drug Development.

- The Role of Piperidine Derivatives in Modern Drug Discovery.

- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed.

- Synthesis and Application of (R)-3-(Boc-Amino)piperidine - ChemicalBook.

- This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com.

- (R)-(-)-3-Amino-1-Boc-piperidine = 98.0 TLC 188111-79-7 - Sigma-Aldrich.

- This compound | 144243-24-3 - Benchchem.

- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText.

- 184637-48-7 | this compound - ChemScene.

- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI.

- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate.

- Reductive Amination - Common Conditions.

- 625471-18-3 | (S)-1-Boc-3-aminopiperidine - ChemScene.

- A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals - Benchchem.

- Application Note – Reductive Amination - Sigma-Aldrich.

- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks.

- Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. oatext.com [oatext.com]

- 23. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

A-Deep-Dive-into-the-Strategic-Application-of-the-Boc-Protecting-Group-in-3-Aminopiperidine-Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, however, presents a classic challenge in organic chemistry: the selective functionalization of a molecule with multiple reactive sites. This guide provides a comprehensive overview of the strategic use of the tert-butoxycarbonyl (Boc) protecting group in the synthesis of 3-aminopiperidine, offering insights into the underlying chemical principles and providing field-proven experimental protocols.

The Strategic Imperative for Amine Protection in 3-Aminopiperidine Synthesis

The piperidine ring contains two key nucleophilic centers: the secondary amine of the ring and the primary amine at the 3-position. To achieve selective reactions at other positions of the ring or to modify the exocyclic amine without affecting the ring nitrogen, a protection strategy is essential. The choice of protecting group is dictated by several factors, including its stability to various reaction conditions, the ease and selectivity of its introduction, and, crucially, the mildness of the conditions required for its removal.

The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for amine protection in this context.[1][2] It offers a robust shield for the amine functionality against a wide range of non-acidic reagents and reaction conditions, yet can be readily cleaved under mild acidic conditions.[2][3][4] This orthogonality to many common synthetic transformations makes it an invaluable tool in the multi-step synthesis of complex molecules like substituted 3-aminopiperidines.[3][5]

The Boc Protecting Group: A Chemist's Ally

The Boc group is introduced by treating an amine with di-tert-butyl dicarbonate ((Boc)₂O) or Boc anhydride.[6][7][8] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[6][9] The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the N-Boc protected amine.[6] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6]

The stability of the Boc group stems from the steric hindrance provided by the bulky tert-butyl group, which prevents nucleophilic attack at the carbamate carbonyl. It is stable to basic, nucleophilic, and catalytic hydrogenation conditions.[10][11] This stability profile allows for a wide array of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.

Deprotection of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[2][3][8][12] The mechanism involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[9][13] The carbamic acid readily decarboxylates to liberate the free amine.[9][13]

Synthetic Routes to 3-Aminopiperidine Employing Boc Protection

Several synthetic strategies for 3-aminopiperidine leverage the unique properties of the Boc protecting group. A common and efficient approach involves the catalytic hydrogenation of a suitably protected 3-aminopyridine precursor.

Key Synthetic Workflow:

Caption: Synthetic pathway to 3-aminopiperidine via Boc protection.

Step-by-Step Methodologies:

1. Boc Protection of 3-Aminopyridine:

This initial step selectively protects the exocyclic primary amine of 3-aminopyridine.

-

Protocol:

-

Dissolve 3-aminopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq) to the solution.

-

A base, such as triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP), can be added to facilitate the reaction, although it is not always strictly necessary.[3]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated in vacuo.

-

The crude product can be purified by flash column chromatography to yield tert-butyl (pyridin-3-yl)carbamate.

-

2. Catalytic Hydrogenation of N-Boc-3-aminopyridine:

The aromatic pyridine ring is reduced to a piperidine ring. The Boc group remains intact under these conditions.

-

Protocol:

-

Dissolve tert-butyl (pyridin-3-yl)carbamate (1.0 eq) in acetic acid.

-

Add a palladium on carbon catalyst (5-10% Pd/C).

-

Subject the mixture to hydrogenation (H₂) at elevated pressure (e.g., 0.6 MPa) and temperature (e.g., 65°C).[14]

-

The reaction is stirred for several hours until completion, which can be monitored by techniques like HPLC or TLC.[15]

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is then carefully neutralized with a base, such as sodium hydroxide, to precipitate the product.[14]

-

The resulting solid, tert-butyl (piperidin-3-yl)carbamate, is collected by filtration, washed with water, and dried.[14]

-

3. Deprotection of N-Boc-3-aminopiperidine:

The final step involves the removal of the Boc group to yield the desired 3-aminopiperidine.

-

Protocol using HCl:

-

Suspend or dissolve tert-butyl (piperidin-3-yl)carbamate in a suitable solvent like 1,4-dioxane or ethyl acetate.

-

Stir the mixture at room temperature for 1 to 4 hours.[10]

-

The product, 3-aminopiperidine dihydrochloride, often precipitates from the solution.

-

The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[16]

-

-

Protocol using TFA:

-

Dissolve tert-butyl (piperidin-3-yl)carbamate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA), typically in a concentration of 25-50% v/v.[2]

-

Stir the reaction at room temperature for 1 to 4 hours, monitoring for completion by TLC.[2]

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

To obtain the free base, the residue is dissolved in an appropriate solvent and washed with a saturated aqueous solution of a base like sodium bicarbonate.[10]

-

Comparative Analysis of Deprotection Methods

The choice of acidic conditions for Boc deprotection can be critical, depending on the presence of other acid-sensitive functional groups in the molecule.

| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Notes |

| TFA | 5-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[2] |

| HCl | 4M HCl in Dioxane | Dioxane or Methanol | Room Temperature | 1-3 hours | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[2] |

| p-TsOH | p-Toluenesulfonic acid | Various | Room Temperature | Varies | A greener alternative to TFA.[17] |

Advanced Strategies and Considerations

For the synthesis of chiral 3-aminopiperidine derivatives, which are crucial for many pharmaceutical applications, the Boc protecting group plays an equally important role.[1][18] Enantiomerically pure starting materials, such as D-lysine or D-ornithine, can be utilized in multi-step syntheses where the Boc group protects the amine functionality during key transformations.[19]

Furthermore, in complex syntheses involving multiple amine groups, the orthogonality of the Boc group to other protecting groups like benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) is a significant advantage.[3][5] For instance, a Boc-protected amine will remain intact during the hydrogenolysis used to remove a Cbz group or the basic conditions used for Fmoc cleavage.[3][5][9]

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of 3-aminopiperidine and its derivatives. Its robust nature under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, provides chemists with the strategic flexibility required for the construction of these important pharmaceutical building blocks. The methodologies outlined in this guide, grounded in established chemical principles, offer a reliable framework for researchers and drug development professionals to successfully navigate the synthesis of this valuable scaffold.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

Autech. What is (R)-3-Boc-Aminopiperidine and Why is it Important?. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available from: [Link]

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

-

MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]

-

Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

-

ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) -3-(Boc-amino)azepane from D-Amino Acids. Available from: [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Available from: [Link]

-

ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Available from: [Link]

-

ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available from: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

-

Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Available from: [Link]

-

Royal Society of Chemistry. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Available from: [Link]

-

Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Available from: [Link]

-

ResearchGate. Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. Available from: [Link]

-

PubChem. 4-Amino-1-Boc-piperidine. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

ResearchGate. Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Protected Compounds [pt.bzchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOC Protection and Deprotection [es.bzchemicals.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stereochemistry and Chirality of 1-BOC-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-BOC-3-aminopiperidine is a pivotal chiral building block in modern medicinal chemistry, with its enantiomers serving as key intermediates in the synthesis of numerous pharmaceuticals, notably in the development of treatments for type 2 diabetes.[1][2] The precise control of its stereochemistry is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often contingent on the specific configuration of the chiral center at the C3 position of the piperidine ring.[3] This in-depth technical guide provides a comprehensive exploration of the stereochemistry and chirality of this compound, encompassing its synthesis, chiral resolution, and the analytical methodologies required for the rigorous assessment of its enantiomeric purity. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with practical, field-proven insights to support researchers and drug development professionals in their endeavors.

Introduction: The Significance of Chirality in this compound

This compound, chemically known as tert-butyl 3-aminopiperidine-1-carboxylate, possesses a stereocenter at the C3 position, giving rise to two non-superimposable mirror images: (R)-1-BOC-3-aminopiperidine and (S)-1-BOC-3-aminopiperidine.[4] The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen enhances the compound's stability and modulates its reactivity, making it a versatile intermediate in multi-step syntheses.[5]

The distinct three-dimensional arrangement of these enantiomers dictates their differential interactions with other chiral molecules, such as enzymes and receptors in biological systems. Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even contribute to off-target effects and toxicity.[6] For instance, the (R)-enantiomer of this compound is a crucial precursor for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the management of type 2 diabetes.[1][7] Therefore, the ability to synthesize and analyze enantiomerically pure this compound is not merely an academic exercise but a critical aspect of drug safety and efficacy.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically enriched this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis. The choice of strategy is often dictated by factors such as cost, scalability, and the desired level of enantiomeric purity.

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common and industrially viable method is through the formation of diastereomeric salts.

Principle of Diastereomeric Salt Formation: This technique leverages the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Common Chiral Resolving Agents:

-

Tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid)

-

Mandelic acid

-

Camphorsulfonic acid

Workflow for Chiral Resolution:

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

A patent describes a process for the resolution of racemic 3-aminopiperidine using a chiral acid, followed by N-Boc protection to yield the desired enantiomerically pure this compound.[8]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from a prochiral starting material, often employing a chiral catalyst or auxiliary. This approach can be more efficient than resolution as it avoids the "loss" of 50% of the material.

Enzymatic Asymmetric Synthesis: A highly effective and green method for synthesizing chiral amines is through the use of ω-transaminases (ω-TAs).[7] These enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone substrate, in this case, 1-Boc-3-piperidone, with high enantioselectivity.[1][9]

Advantages of Enzymatic Synthesis:

-

High enantioselectivity (often >99% ee)

-

Mild reaction conditions (ambient temperature and pressure, neutral pH)

-

Environmentally friendly (aqueous media)

-

Potential for high yields

The choice of a specific ω-transaminase is crucial as some are (R)-selective while others are (S)-selective, allowing for the targeted synthesis of either enantiomer.[7] The use of immobilized enzymes further enhances the process by simplifying catalyst-product separation and enabling enzyme reuse, making it more cost-effective for large-scale production.[9][10][11]

Chemical Asymmetric Synthesis: Another approach involves the use of a chiral auxiliary. For instance, N-Boc-3-piperidone can be condensed with an enantiomerically pure tert-butanesulfinamide, followed by stereoselective reduction and subsequent removal of the auxiliary to yield the desired chiral amine.[12]

Analytical Methods for Determining Enantiomeric Purity

The accurate determination of enantiomeric excess (ee) is a critical quality control step in the production and use of chiral this compound.[13] Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most common.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[13] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Challenges and Solutions: this compound lacks a strong chromophore, making its detection by UV-Vis spectrophotometry challenging at low concentrations. To overcome this, a pre-column derivatization step is often employed to introduce a UV-active moiety.[6] A common derivatizing agent is benzoyl chloride, which reacts with the primary amine to form a benzamide derivative that can be readily detected.[6]

Typical Chiral HPLC Parameters:

| Parameter | Typical Value/Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | These phases offer broad applicability and excellent resolving power for a wide range of chiral compounds. |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Normal-phase chromatography often provides better separation for this class of compounds. |

| Detection | UV at 230 nm or 254 nm (for benzoyl derivative) | Wavelengths at which the introduced chromophore exhibits strong absorbance.[6] |

| Flow Rate | 0.5 - 1.0 mL/min | Provides a balance between resolution and analysis time.[6] |

Experimental Protocol: Chiral HPLC Analysis with Pre-column Derivatization

-

Derivatization:

-

Dissolve a known amount of the this compound sample in an aprotic solvent (e.g., dichloromethane).

-

Add a base, such as triethylamine, to act as an acid scavenger.

-

Cool the mixture to 0 °C and slowly add a slight excess of benzoyl chloride.

-

Allow the reaction to proceed to completion, then quench and extract the derivatized product.

-

Evaporate the solvent and redissolve the residue in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the chiral HPLC system.

-

Run the analysis under the optimized conditions.

-

The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram.[4]

-

Gas Chromatography (GC)

For volatile and thermally stable derivatives, chiral Gas Chromatography (GC) can be an alternative with high resolution. Similar to HPLC, a chiral stationary phase is used in the GC column to effect the separation of the enantiomers. Derivatization is often necessary to improve the volatility and thermal stability of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric purity. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent that induces a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. Quantitative NMR (qNMR) can be a powerful tool for determining not only the enantiomeric excess but also the absolute purity of the sample when a certified internal standard is used.[4]

Physicochemical Properties and Identification

Accurate identification of the specific enantiomer is crucial. The following table summarizes key identifiers and a characteristic physical property.

| Property | (R)-1-BOC-3-aminopiperidine | (S)-1-BOC-3-aminopiperidine | Racemic this compound |

| CAS Number | 188111-79-7[14][15] | 625471-18-3[16] | 144243-24-3[17] |

| Molecular Formula | C₁₀H₂₀N₂O₂[15] | C₁₀H₂₀N₂O₂[16] | C₁₀H₂₀N₂O₂[17] |

| Molecular Weight | 200.28 g/mol [18] | 200.28 g/mol [16] | 200.28 g/mol [17] |

| Appearance | Colorless to pale yellow liquid or solid[18] | Colorless to light yellow oil[16] | - |

| Optical Rotation | [α]/D -28.5±2° (c=1 in DMF) | [α]D²⁰ = +34.0° to +38.0° (c=5% in MeOH)[16] | Not applicable |

Conclusion

The stereochemistry and chirality of this compound are of profound importance in the field of drug discovery and development. A thorough understanding of the synthetic routes to obtain enantiomerically pure forms, coupled with robust analytical methods to verify their purity, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products. This guide has provided a detailed overview of these critical aspects, from the principles of chiral resolution and asymmetric synthesis to the practicalities of analytical characterization. By leveraging this knowledge, researchers and scientists can make more informed decisions in the selection and application of this vital chiral building block, ultimately contributing to the advancement of therapeutic innovation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). (R)-1-Boc-3-Aminopiperidine: A Versatile Chiral Building Block. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

-

UNIPI. (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

- Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

-

ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). Retrieved from [Link]

-

ACS Publications. (2022, April 15). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Retrieved from [Link]

-

ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

-

ACS Publications. (2022, April 15). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports | Organic Process Research & Development. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C10H20N2O2 | CID 545809. Retrieved from [Link]

Sources

- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cas Landing [thermofisher.com]

- 15. usbio.net [usbio.net]

- 16. chemimpex.com [chemimpex.com]

- 17. This compound | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Safe Handling of 1-BOC-3-Aminopiperidine

Introduction: 1-BOC-3-aminopiperidine, including its common (S) and (R) enantiomers, is a chiral piperidine derivative widely recognized as an invaluable building block in modern medicinal chemistry.[1] Its structural features are foundational in the synthesis of complex, biologically active molecules and various pharmaceutical compounds.[1][2][3] However, the chemical reactivity that makes this intermediate so useful also necessitates a comprehensive understanding of its potential hazards. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, ensuring both personnel safety and the integrity of research outcomes.

Core Hazard Identification and GHS Classification

A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[4] The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

The GHS classification provides a universally understood language for communicating these hazards. The specific classifications for this compound are summarized below.

| Hazard Class & Category | Hazard Statement | Code | Description | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 | Ingestion of the substance can cause harmful health effects.[5][6][7][8] | GHS07 (Exclamation Mark) | Warning |

| Skin Irritation (Category 2) | Causes skin irritation | H315 | Direct contact with the skin may cause inflammation, redness, or itching.[5][6][7][8][9] | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Irritation (Category 2A) | Causes serious eye irritation | H319 | Contact with the eyes can cause significant, but reversible, irritation and damage.[5][6][7][8][9] | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation | H335 | Inhalation of vapors or dust may irritate the respiratory tract, leading to coughing or shortness of breath.[5][6][7][8][9] | GHS07 (Exclamation Mark) | Warning |

Note: While the classifications above are the most consistently reported, some aggregated sources also list H314 (Causes severe skin burns and eye damage), indicating that under certain conditions or in specific formulations, the substance may be corrosive.[10] Users should always consult the specific Safety Data Sheet (SDS) provided by their supplier.

A Systematic Approach to Exposure Prevention: The Hierarchy of Controls

Effective risk management involves implementing a multi-layered safety strategy, prioritized from most to least effective. This "Hierarchy of Controls" is a fundamental concept in industrial hygiene that minimizes reliance on human behavior alone.

Caption: The Hierarchy of Controls prioritizes safety strategies.

-

Engineering Controls: This is the most critical physical barrier to exposure.

-

Causality: The primary engineering control for handling this compound is a properly functioning chemical fume hood .[4] This is essential because the compound can cause respiratory irritation (H335), and the fume hood captures vapors and aerosols at the source, preventing them from entering the user's breathing zone.[5]

-

Mandatory Installations: Eyewash stations and safety showers must be located in close proximity to the workstation.[8]

-

-

Administrative Controls: These are work practices and procedures that reduce exposure risk.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures for this compound.

-

Access Restriction: Limit access to storage areas and designated handling zones to authorized personnel only.

-

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with the controls above.

| Protection Type | Specification | Standard (Example) | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN166 (EU) or ANSI Z87.1 (US) | Prevents accidental splashes from contacting the eyes, mitigating the risk of serious irritation (H319).[5][8] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile Rubber). | EN 374 | Provides a barrier against skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the hands.[4][5] |

| Body Protection | Laboratory coat or impervious clothing. | N/A | Protects skin on the arms and body from accidental spills and splashes.[4][11] |

| Respiratory Protection | Not typically required if handled within a fume hood. | NIOSH (US) or EN 143/149 (EU) | If a fume hood is not available or if exposure limits may be exceeded (e.g., during a large spill), a respirator with appropriate cartridges (e.g., Type ABEK-P2) must be used.[5][8] |

Standard Operating Procedures for Routine Handling and Storage

Adherence to meticulous laboratory practice is paramount when working with hazardous intermediates.

Safe Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Section 2.

-

Dispensing: If the compound is a solid, use a spatula to carefully transfer the material, avoiding the creation of dust. If it is a liquid, pour slowly and carefully to prevent splashing.

-

Solution Preparation: When dissolving, add the this compound to the solvent slowly. Be aware of any potential exothermic reactions.

-

Post-Handling: After use, securely close the container. Wipe down the work surface and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[8][12]

Conditions for Safe Storage

The stability and safety of this compound depend on proper storage conditions.

-

General Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight.[5][8][13]

-

Container: Keep the container tightly closed to prevent moisture absorption and the release of vapors.[4][5][6]

-

Inert Atmosphere: The compound is noted as being hygroscopic and potentially air-sensitive.[5][8] For long-term storage and to maintain purity, storing under an inert gas like argon or nitrogen is highly recommended.

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent hazardous reactions.[4][5][8]

-

Security: Store in a locked cabinet or a restricted-access area.[6][8]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before working with the chemical.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. In all cases of exposure, seek medical attention and provide the attending physician with the Safety Data Sheet.[5]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Accidental Release and Spill Management

Caption: Decision workflow for managing a chemical spill.

Spill Cleanup Protocol (Small, Contained Spills):

-

Ensure adequate ventilation and wear full PPE.[5]

-